molecular formula C3[13C]H64NO13D3 B602456 Erythromycin-13C,d3 CAS No. 959119-26-7

Erythromycin-13C,d3

Cat. No. B602456
CAS RN: 959119-26-7
M. Wt: 737.95
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Erythromycin-13C,d3 is the 13C- and deuterium labeled Erythromycin . It is a macrolide antibiotic produced by actinomycete Streptomyces erythreus with a broad spectrum of antimicrobial activity . It shares the same chemical structure as erythromycin A, with the addition of 13C and d3 isotopes . This isotopically labeled derivative of erythromycin is created specifically for research purposes aimed at exploring the biochemistry and physiology of erythromycin .


Synthesis Analysis

Erythromycin-13C,d3 is a semi-synthetic macrolide antibiotic derived from Streptomyces erythraeus . It is intended for use as an internal standard for the quantification of erythromycin . The synthesis of Erythromycin-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen and carbon into the drug molecule, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Erythromycin-13C,d3 is C36[13C]H64D3NO13 . It shares the same chemical structure as erythromycin A, with the addition of 13C and d3 isotopes .


Chemical Reactions Analysis

Erythromycin-13C,d3 is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains . It is active against a host of bacterial genera .


Physical And Chemical Properties Analysis

Erythromycin-13C,d3 has a molecular weight of 737.94 . It is a neat product and is intended for use as an internal standard for the quantification of erythromycin .

Scientific Research Applications

Quantification of Erythromycin in Biological Samples

Erythromycin-13C-d3 is used as an internal standard for the quantification of erythromycin by GC- or LC-MS . This allows for accurate measurement of erythromycin levels in biological samples, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Metabolic Fate Studies

Researchers use Erythromycin-13C-d3 to explore the metabolic fate of erythromycin in industrial strains of bacteria . For instance, studies on the erythromycin-producing strain Saccharopolyspora erythraea utilize 13C labeling experiments to understand the metabolic pathways involved in erythromycin synthesis.

Antibiotic Synthesis Optimization

The labeled compound is instrumental in metabolic engineering efforts to enhance erythromycin production. By tracking the incorporation of the 13C label into erythromycin, scientists can optimize the synthesis process and increase yields .

Inhibition Studies of Cytochrome P450

Erythromycin-13C-d3 helps in studying the inhibition of the cytochrome P450 (CYP450) isoform CYP3A4 . This is significant for drug interaction studies, as CYP3A4 is responsible for the metabolism of a wide range of pharmaceuticals.

Antibacterial Activity Assessment

The compound is used to assess the antibacterial activity of erythromycin against various bacterial genera. This includes determining the minimum inhibitory concentrations (MICs) for different bacterial strains .

Ethanol Production Quality Control

In the ethanol production industry, antibiotics like erythromycin are used to inhibit bacterial growth that can compromise ethanol quality. Erythromycin-13C-d3 serves as a standard in assays to ensure the appropriate use of antibiotics and maintain product quality .

Safety and Hazards

When handling Erythromycin-13C,d3, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. It is also recommended not to eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Erythromycin-13C,d3 is created specifically for research purposes aimed at exploring the biochemistry and physiology of erythromycin . It is used as an internal standard for the quantification of erythromycin , which suggests its potential use in future research and development processes.

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22-,23?,24?,25-,26?,28?,29+,30-,31?,32-,34?,35-,36?,37-/m1/s1/i11+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGZDMOVFRHVEP-ZFHWVPMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N(C)C1CC(OC(C1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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